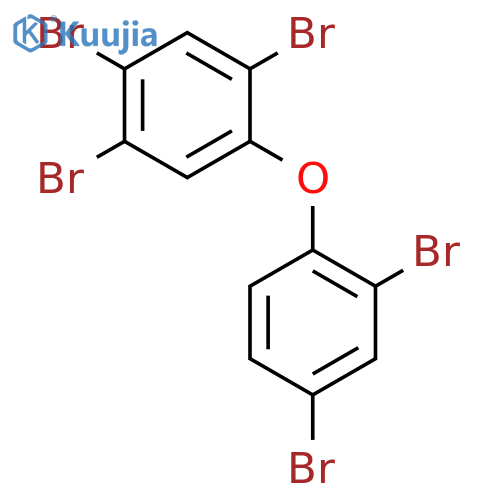Cas no 60348-60-9 (2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether))

60348-60-9 structure
商品名:2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
CAS番号:60348-60-9
MF:C12H5Br5O
メガワット:564.687499761581
MDL:MFCD04112998
CID:503527
PubChem ID:329754618
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 化学的及び物理的性質
名前と識別子
-
- Benzene,1,2,4-tribromo-5-(2,4-dibromophenoxy)-
- 2,2',4,4',5-PENTABROMODIPHENYL ETHER
- BDE No 99 solution
- [14C]-BDE-99
- 1,2,4-Tribromo-5-(2,4-dibromophenoxy)benzene
- 2,2',3,5,6'-PENTACHLOROBIPHENYL
- 2,2',4,4',5-PentaBDE
- 2,2,4,4,5-Pentabromodiphenyl ether50µg
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- BDE-99
- Benzene,1,2,4-tribromo-5-(2,4-dibromophenoxy)
- PBDE-99
- 2,2′,4,4′,5-PentaBDE
- BDE 99
- PBDE 99
- CHEMBL374400
- 2,2',4,4',5-Pentabromdiphenylether, BDE 99
- TARDEX 50
- MFCD04112998
- NCGC00091436-01
- Pentabromodiphenyl oxide (technical)
- CHEBI:81582
- Pentabromodiphenyl Oxide Repackaged
- SCHEMBL14938654
- Tox21_201143
- TARDEX 50L
- Tox21_200156
- 1-[2,4-bis(bromanyl)phenoxy]-2,4,5-tris(bromanyl)benzene
- 60348-60-9
- NCGC00257710-01
- UNII-D3A2T91I1E
- 2,2',4,4',5,-Penabromodiphenyl ether
- Benzene, 1,1'-oxybis-, pentabromo deriv.
- CAS-32534-81-9
- SMR000568490
- NCGC00091436-02
- NCGC00091436-03
- CAS-60348-60-9
- DSSTox_RID_77340
- 2,2',4,4',5 pentabromodiphenyl ether
- NCGC00091436-05
- PBDE No. 99
- 2,2',4,4',5-PENTABROMODIPHENYL OXIDE
- DE 71
- DSSTox_CID_4246
- 2,2,4,4,5-Pentabromodiphenyl ether
- Q412017
- HMS3039F12
- E89249
- 2,4-dibromophenyl 2,4,5-tribromophenyl ether
- DSSTox_GSID_24246
- DTXCID404246
- PBDE 99 50 microg/mL in Nonane
- Pentabromodiphenyl oxide (technical) (DE 71)
- NCGC00258695-01
- BDE No 99, analytical standard
- NCGC00091436-04
- DTXSID9030048
- NS00004728
- BDE No 99
- Benzene, 1,2,4-tribromo-5-(2,4-dibromophenoxy)-
- C18203
- YSCK0279
- DE-71
- 2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
- 2,2',4,4',5-Pentabromodiphenyl Ether (>80%)
- MLS001065585
- 2,2',4,4',5-Pentabromodiphenyl Ether (>80per cent)(Contains ~10per cent 2,2',4,4',5,5'-Hexabromomdip
- D3A2T91I1E
-
- MDL: MFCD04112998
- インチ: InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H
- InChIKey: WHPVYXDFIXRKLN-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
計算された属性
- せいみつぶんしりょう: 559.62600
- どういたいしつりょう: 559.625728
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 6.9
じっけんとくせい
- ゆうかいてん: -7 to -3 deg C (commercial)
- ふってん: Decomposes at 200-300 deg C (commercial)
- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >
- PSA: 9.23000
- LogP: 7.29140
- 濃度: 50 μg/mL in isooctane
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) セキュリティ情報
-
記号:




- シグナルワード:Danger
- 危害声明: H225-H304-H315-H336-H410
- 警告文: P210-P273-P301+P310-P304+P340+P312-P331-P391
- 危険物輸送番号:UN 1262 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11-38-50/53-65-67
- セキュリティの説明: 60-61-62
-
危険物標識:



- ちょぞうじょうけん:2-8°C
- リスク用語:R11; R38; R50/53; R65; R67
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB525732-2 mg |
2,2',4,4',5-Pentabromdiphenylether, BDE 99; . |
60348-60-9 | 2mg |
€188.40 | 2023-04-17 | ||
| BAI LING WEI Technology Co., Ltd. | J09S-14355K0-1ML-1ml |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 1ml |
¥1753 | 2023-11-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33676-1ML |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 1ml |
¥4419.05 | 2023-10-25 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-233924-1 ml |
BDE No 99 solution, |
60348-60-9 | 1 ml |
¥2369.00 | 2023-09-05 | ||
| abcr | AB525732-10mg |
2,2',4,4',5-Pentabromdiphenylether, BDE 99; . |
60348-60-9 | 10mg |
€588.40 | 2025-02-21 | ||
| 1PlusChem | 1P00EA0J-1g |
2,2',4,4',5-PENTABROMODIPHENYL ETHER |
60348-60-9 | 98% | 1g |
$930.00 | 2024-04-22 | |
| BAI LING WEI Technology Co., Ltd. | R6893120f-1ml |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 1ml |
¥1200 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | R67722090-10mg-10mg |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 10mg |
¥3500 | 2023-11-24 | ||
| A2B Chem LLC | AG65363-100mg |
2,2',4,4',5-PENTABROMODIPHENYL ETHER |
60348-60-9 | 98% | 100mg |
$311.00 | 2024-04-19 | |
| BAI LING WEI Technology Co., Ltd. | S21P237765-50mg |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%) (Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) |
60348-60-9 | 50mg |
¥13166 | 2023-11-24 |
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:60348-60-9)PBDE 99(2,2‘,4,4‘,5-Pentabromodiphenyl Ether)
注文番号:LE10796
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:03
価格 ($):discuss personally
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 関連文献
-
Anne P. Vonderheide,Sabrina R. Mueller-Spitz,Juris Meija,Gwendolyn L. Welsh,Kevin E. Mueller,Brian K. Kinkle,Jodi R. Shann,Joseph A. Caruso J. Anal. At. Spectrom. 2006 21 1232
-
Anne P. Vonderheide,Maria Montes-Bayón,Joseph A. Caruso J. Anal. At. Spectrom. 2002 17 1480
-
Ajaya Kumar Sahoo,Shanmuga Priya Baskaran,Nikhil Chivukula,Kishan Kumar,Areejit Samal RSC Adv. 2023 13 23461
-
4. Brominated flame retardants in plasma samples from three different occupational groups in NorwayCathrine Thomsen,Elsa Lundanes,Georg Becher J. Environ. Monit. 2001 3 366
-
Mohamed Abou-Elwafa Abdallah,Emma Tilston,Stuart Harrad,Chris Collins J. Environ. Monit. 2012 14 3276
60348-60-9 (2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)) 関連製品
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 506-17-2(cis-Vaccenic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60348-60-9)2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):712.0/1197.0
atkchemica
(CAS:60348-60-9)2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ




